attachment protein H
Description
Attachment protein H is a critical viral glycoprotein involved in host cell entry for viruses within the Paramyxoviridae family, notably morbilliviruses such as measles virus (MeV) and canine distemper virus (CDV). This protein facilitates viral attachment to host cell receptors and triggers the fusion protein (F) to mediate membrane fusion, enabling viral genome delivery into the cell . Structurally, H forms a tetrameric complex with a globular head domain (responsible for receptor binding) and a membrane-proximal stalk region that interacts with the F protein. The stalk contains a conserved "spacer" module critical for conformational changes during fusion activation .
H proteins exhibit receptor specificity: MeV-H binds signaling lymphocyte activation molecule (SLAM) and nectin-4, while CDV-H interacts with SLAM and the newly identified PVRL4 (nectin-4 homolog) in certain hosts . Pre-receptor binding, H exists in an auto-repressed state to prevent premature F activation, a mechanism conserved across morbilliviruses .
Properties
CAS No. |
135640-46-9 |
|---|---|
Molecular Formula |
C12H15BO3 |
Synonyms |
attachment protein H |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Highlights
Mechanistic Insights from Antibody Studies
- mAbαH-1347 : Binds the H-stalk "spacer" module, inhibiting receptor-induced conformational changes. This antibody reduced CDV fusion efficiency by 90% in vitro .
- Epitope Conservation : The H-stalk region shares >80% sequence homology across morbilliviruses, enabling cross-neutralizing antibody responses .
Comparative Receptor Binding Kinetics
- MeV-H vs. NiV-G : MeV-H binds SLAM with a KD of 15 nM, while NiV-G binds ephrin-B3 with a KD of 2 nM, reflecting tighter receptor affinity in henipaviruses .
- HN Proteins: hPIV3-HN exhibits dual receptor-binding/cleaving activity (Km = 0.8 mM for sialic acid cleavage), absent in non-enzymatic H/G proteins .
Q & A
Q. What experimental approaches are recommended for structural characterization of attachment protein H?
To determine the 3D structure of this compound, employ cryo-electron microscopy (cryo-EM) for dynamic conformations or X-ray crystallography for high-resolution static structures . For epitope mapping, integrate computational tools like HPEPDOCK for peptide-receptor docking simulations, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities . Prioritize homology modeling if structural homologs exist (e.g., measles virus H protein) to guide mutagenesis studies .
Q. How can researchers systematically map protein-protein interaction networks involving this compound?
Use yeast two-hybrid screens or affinity purification coupled with mass spectrometry (AP-MS) to identify direct interactors. Cross-reference results with databases like Human Proteinpedia or Protein Data Bank (PDB) to filter false positives . For quantitative analysis, apply label-free or tandem mass tag (TMT) proteomics to measure interaction stoichiometry under varying physiological conditions (e.g., pH, ligand presence) .
Q. What databases or repositories provide reliable interaction data for this compound?
Curated datasets are available in Figshare (DOI: 10.6084/m9.figshare.10084745) for protein-peptide interactions . For structural and functional annotations, use UniProt or PDB. Always validate database entries with primary literature due to potential curation gaps .
Advanced Research Questions
Q. How can machine learning (ML) improve prediction of this compound’s functional domains?
Train ML models (e.g., HSM in ) on experimentally validated domain-peptide interaction datasets. Use features like amino acid composition, solvent accessibility, and evolutionary conservation. For generalizability, apply transfer learning from homologous proteins (e.g., paramyxovirus HN proteins) and validate predictions via alanine-scanning mutagenesis . Code repositories like GitHub/aqlaboratory/hsm provide customizable frameworks .
Q. How to resolve contradictions in reported binding affinities of this compound with host receptors?
Conduct meta-analyses using standardized assay conditions (e.g., buffer pH, temperature) and report confidence intervals. For conflicting SPR/ITC data, assess whether avidity effects (multivalent binding) or post-translational modifications (e.g., glycosylation) explain discrepancies . Use statistical tools like Bayesian inference to quantify uncertainty in heterogeneous datasets .
Q. What strategies validate the immunogenicity of predicted T-cell epitopes in this compound?
After in silico prediction (e.g., IEDB tools), synthesize peptides and test in vitro using MHC tetramer assays or T-cell activation assays (e.g., ELISpot). For in vivo validation, use transgenic mouse models expressing human MHC alleles. Cross-reference with structural models to ensure epitopes are surface-exposed and not obscured by glycosylation .
Q. How to integrate multi-omics data to study this compound’s role in viral entry?
Combine transcriptomics (host receptor expression), proteomics (post-entry signaling cascades), and structural biology (receptor-binding interfaces) using tools like Cytoscape for network analysis. Prioritize time-resolved data to capture dynamic interactions during viral fusion .
Methodological & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound interaction studies?
Q. How to address data gaps in interaction databases for this compound?
Propose collaborative curation via platforms like ’s contribution page. Submit unpublished datasets to public repositories (e.g., PRIDE for proteomics) with detailed metadata to enhance discoverability .
Q. What statistical frameworks are optimal for analyzing dose-response data in receptor-binding assays?
Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. For heterogeneous data, apply mixed-effects models to account for batch variability. Open-source tools like R/Bioconductor or Python/SciPy provide robust implementations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
